N-methylsulfamoyl fluoride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

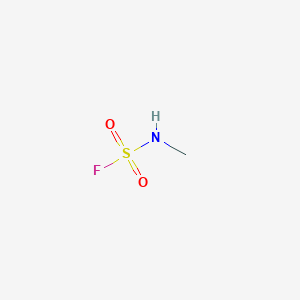

N-methylsulfamoyl fluoride is an organic compound with the chemical formula CH4FNO2S. It is a derivative of sulfamoyl fluoride, where a methyl group is attached to the nitrogen atom. This compound is known for its reactivity and is used in various chemical processes and research applications.

准备方法

Synthetic Routes and Reaction Conditions

N-methylsulfamoyl fluoride can be synthesized by reacting methylamine with sulfuryl fluoride (SO2F2) or sulfuryl chloride fluoride (SO2ClF). The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. Another method involves the reaction of sulfamoyl chloride with a fluoride ion source such as sodium fluoride (NaF), potassium fluoride (KF), hydrogen fluoride (HF), or antimony trifluoride (SbF3) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.

化学反应分析

Types of Reactions

N-methylsulfamoyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.

Hydrolysis: It can be hydrolyzed to form N-methylsulfamic acid and hydrogen fluoride.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild to moderate conditions, often in the presence of a base to facilitate the substitution process.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with an amine can produce N-methylsulfamoyl amine derivatives, while reaction with an alcohol can yield N-methylsulfamoyl esters.

科学研究应用

N-methylsulfamoyl fluoride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonyl fluoride derivatives.

Medicine: Research into potential therapeutic applications includes its use as a building block for drug development, particularly in the design of enzyme inhibitors.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

作用机制

The mechanism of action of N-methylsulfamoyl fluoride involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by forming stable complexes with the active sites of enzymes, thereby preventing their normal function. This inhibition is often due to the formation of a covalent bond between the fluoride ion and the enzyme, leading to a stable, inactive complex .

相似化合物的比较

Similar Compounds

Sulfamoyl fluoride: The parent compound, which lacks the methyl group attached to the nitrogen atom.

N-ethylsulfamoyl fluoride: Similar structure but with an ethyl group instead of a methyl group.

Dimethylsulfamoyl fluoride: Contains two methyl groups attached to the nitrogen atom.

Uniqueness

N-methylsulfamoyl fluoride is unique due to its specific reactivity and the presence of the methyl group, which can influence its chemical behavior and interactions with other molecules. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

生物活性

N-Methylsulfamoyl fluoride (NMSF) is a chemical compound of significant interest due to its biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound is characterized by its molecular structure, which includes a methyl group attached to a sulfamoyl fluoride functional group. This configuration contributes to its reactivity and biological efficacy. The compound can be synthesized through various methods, typically involving the reaction of methanesulfonyl chloride with appropriate fluoride sources.

NMSF acts primarily as an irreversible inhibitor of AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the nervous system. By inhibiting AChE, NMSF increases acetylcholine levels, enhancing cholinergic signaling. This mechanism is particularly beneficial in treating conditions associated with cholinergic deficits, such as Alzheimer's disease.

Table 1: Comparison of Biological Activity

| Compound | AChE Inhibition | Selectivity for Brain | Clinical Trials | Therapeutic Potential |

|---|---|---|---|---|

| This compound | High | Yes | Phase I & II | Alzheimer's treatment |

| Other AChE Inhibitors | Variable | Low | Multiple | General cognitive enhancement |

Biological Activity and Toxicity

Research indicates that NMSF exhibits selective inhibition of AChE in the brain compared to peripheral tissues. This selectivity may reduce systemic toxicity while maximizing cognitive benefits. In animal studies, NMSF demonstrated a significant improvement in cognitive function without the gastrointestinal side effects commonly associated with other cholinesterase inhibitors.

Case Study: Alzheimer’s Disease

In clinical trials involving elderly patients with Alzheimer's disease, NMSF was shown to be well-tolerated and effective in reducing symptoms. Phase I trials confirmed its safety profile, while Phase II trials indicated substantial improvements in cognitive function compared to baseline measurements. Notably, patients reported fewer side effects than those experienced with traditional treatments.

Research Findings

- Selectivity and Efficacy : Studies have demonstrated that NMSF's inhibition of AChE is highly selective for the central nervous system. This selectivity allows for effective treatment with minimal peripheral side effects, making it a promising candidate for cognitive enhancement therapies .

- Safety Profile : The compound has been evaluated for toxicity across various exposure levels. Results indicate that while NMSF is toxic at high concentrations, therapeutic doses used in clinical settings do not produce significant adverse effects .

- Mechanistic Insights : Recent research has elucidated the biochemical pathways involved in NMSF's action on AChE. It has been shown to induce conformational changes in the enzyme that lead to irreversible binding and inhibition .

属性

IUPAC Name |

N-methylsulfamoyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4FNO2S/c1-3-6(2,4)5/h3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBFOPPPPFIKOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。